molecular formula C5H4ClNO3S B3142803 (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride CAS No. 51226-17-6

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride

Cat. No.: B3142803
CAS No.: 51226-17-6
M. Wt: 193.61 g/mol
InChI Key: RUZCTNSHSRPPSW-UHFFFAOYSA-N
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Description

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride is a chemical compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is known for its reactivity due to the presence of the acetyl chloride functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride typically involves the reaction of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:

(2,4Dioxothiazolidin5yl)aceticacid+Thionyl chloride(2,4Dioxothiazolidin5yl)acetylchloride+Sulfur dioxide+Hydrogen chloride(2,4-Dioxo-thiazolidin-5-yl)-acetic acid + \text{Thionyl chloride} \rightarrow this compound + \text{Sulfur dioxide} + \text{Hydrogen chloride} (2,4−Dioxo−thiazolidin−5−yl)−aceticacid+Thionyl chloride→(2,4−Dioxo−thiazolidin−5−yl)−acetylchloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of thionyl chloride in excess ensures complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.

    Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.

    Condensation reactions: The compound can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: The reaction with water or aqueous bases such as sodium hydroxide leads to the formation of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.

    Condensation reactions: The reaction with amines is usually conducted in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.

Major Products Formed

    Nucleophilic substitution: Substituted (2,4-Dioxo-thiazolidin-5-yl)-acetyl derivatives.

    Hydrolysis: (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.

    Condensation reactions: Amides of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.

Scientific Research Applications

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce the (2,4-Dioxo-thiazolidin-5-yl) moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dioxo-thiazolidin-5-yl)-acetic acid: The parent compound from which (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride is derived.

    Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents, commonly used as antidiabetic agents.

    (2,4-Dioxo-thiazolidin-5-yl)-methyl chloride: A structurally similar compound with a methyl group instead of an acetyl group.

Uniqueness

This compound is unique due to its high reactivity and versatility in organic synthesis. The presence of the acetyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-3(8)1-2-4(9)7-5(10)11-2/h2H,1H2,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZCTNSHSRPPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)S1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279006
Record name 2,4-Dioxo-5-thiazolidineacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51226-17-6
Record name 2,4-Dioxo-5-thiazolidineacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51226-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dioxo-5-thiazolidineacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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